molecular formula C14H13NOS B5130797 3-Naphthalen-2-yloxypropyl thiocyanate

3-Naphthalen-2-yloxypropyl thiocyanate

Cat. No.: B5130797
M. Wt: 243.33 g/mol
InChI Key: RWSDVACBGIDRDM-UHFFFAOYSA-N
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Description

3-Naphthalen-2-yloxypropyl thiocyanate is an organic compound that features a naphthalene ring substituted with a propyl thiocyanate group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the thiocyanate group (SCN) in its structure makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-yloxypropyl thiocyanate typically involves the reaction of 3-naphthalen-2-yloxypropyl halide with a thiocyanate salt. One common method is the nucleophilic substitution reaction where the halide (e.g., bromide or chloride) is replaced by the thiocyanate group. The reaction is usually carried out in an aprotic solvent such as acetone or acetonitrile, with the thiocyanate salt (e.g., potassium thiocyanate) acting as the nucleophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-yloxypropyl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of different thiocyanate derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiols or other sulfur-containing compounds.

    Electrophilic Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

3-Naphthalen-2-yloxypropyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-yloxypropyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in reactions that modify biological molecules. Additionally, the naphthalene ring can interact with aromatic systems in biological targets, potentially affecting their function. The compound’s effects may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalen-1-yloxypropyl thiocyanate
  • 3-Naphthalen-2-yloxyethyl thiocyanate
  • 3-Naphthalen-2-yloxypropyl isothiocyanate

Uniqueness

3-Naphthalen-2-yloxypropyl thiocyanate is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the propyl thiocyanate group provides distinct chemical properties compared to similar compounds with different substituents or chain lengths .

Properties

IUPAC Name

3-naphthalen-2-yloxypropyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c15-11-17-9-3-8-16-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSDVACBGIDRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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